molecular formula C14H15NO3S B085462 N-(2-methoxy-5-methylphenyl)benzenesulfonamide CAS No. 6964-02-9

N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B085462
CAS RN: 6964-02-9
M. Wt: 277.34 g/mol
InChI Key: SNCSZUJMKFNFHX-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a chemical compound . It is used in laboratory chemicals . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .


Molecular Structure Analysis

The molecular formula of “N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is C14H15NO3S . Its molecular weight is 277.34 g/mol .


Physical And Chemical Properties Analysis

“N-(2-methoxy-5-methylphenyl)benzenesulfonamide” is a solid at room temperature . Its molecular weight is 277.34 g/mol .

Scientific Research Applications

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) investigated the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it valuable for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Rodrigues et al. (2015) focused on the crystal structures of benzenesulfonamide derivatives. They discovered that these compounds form two-dimensional and three-dimensional architectures through specific intermolecular interactions. This information is crucial for understanding the chemical properties and potential applications of these compounds (Rodrigues et al., 2015).

Enzyme Inhibition Studies

A study by Di Fiore et al. (2011) revealed that N-substituted benzenesulfonamides, including compounds with N-methoxy moieties, act as carbonic anhydrase inhibitors (CAIs). These findings are significant in understanding the role of such compounds in biological systems and potential therapeutic applications (Di Fiore et al., 2011).

Synthesis and Bioactivity

Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity and tumor specificity. Some derivatives exhibited significant cytotoxic activities, indicating their potential for further anti-tumor activity studies (Gul et al., 2016).

Antibacterial Applications

Abbasi et al. (2019) synthesized a new series of benzenesulfonamides and tested their biofilm inhibitory action against Escherichia coli. Their study highlighted the potential of these compounds as antibacterial agents (Abbasi et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-8-9-14(18-2)13(10-11)15-19(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSZUJMKFNFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989747
Record name N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)benzenesulfonamide

CAS RN

6964-02-9
Record name MLS002693568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Henry, R McGrory, RJ Faggyas… - Organic & …, 2019 - pubs.rsc.org
A one-pot approach for ortho-coupling of arenes with non-actived N-nucleophiles has been developed using sequential iron and copper catalysis. Regioselective ortho-activation of …
Number of citations: 11 pubs.rsc.org

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